Isopropyl 3-chloro-2,4,5-trifluorobenzoate
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Overview
Description
Isopropyl 3-chloro-2,4,5-trifluorobenzoate is an organic compound with the molecular formula C10H8ClF3O2. It is a colorless or light yellow liquid with a molar mass of 252.62 g/mol. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 3-chloro-2,4,5-trifluorobenzoate typically involves the esterification of 3-chloro-2,4,5-trifluorobenzoic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pH to optimize yield and purity. The product is then purified through distillation or crystallization.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Hydrolysis: In the presence of a strong base or acid, this compound can hydrolyze to form 3-chloro-2,4,5-trifluorobenzoic acid and isopropanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under mild conditions.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are commonly used.
Major Products:
From Substitution: Depending on the nucleophile, products can vary. For example, using sodium methoxide can yield methoxy derivatives.
From Hydrolysis: The primary products are 3-chloro-2,4,5-trifluorobenzoic acid and isopropanol.
Scientific Research Applications
Isopropyl 3-chloro-2,4,5-trifluorobenzoate is used in various fields due to its unique properties:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which Isopropyl 3-chloro-2,4,5-trifluorobenzoate exerts its effects is primarily through its interaction with nucleophiles. The chloro group is susceptible to nucleophilic attack, leading to substitution reactions. The trifluoromethyl group enhances the compound’s stability and reactivity by withdrawing electron density from the aromatic ring, making it more reactive towards nucleophiles.
Comparison with Similar Compounds
- Isopropyl 2,3,4,5-tetrafluorobenzoate
- Isopropyl 2,3,5,6-tetrafluorobenzoate
- Isopropyl pentafluorobenzoate
Comparison: Isopropyl 3-chloro-2,4,5-trifluorobenzoate is unique due to the presence of both a chloro and trifluoromethyl group. This combination imparts distinct reactivity and stability compared to its analogs. For instance, Isopropyl pentafluorobenzoate lacks the chloro group, making it less reactive in nucleophilic substitution reactions .
Properties
IUPAC Name |
propan-2-yl 3-chloro-2,4,5-trifluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c1-4(2)16-10(15)5-3-6(12)9(14)7(11)8(5)13/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWJDWRHPNBGHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=C(C(=C1F)Cl)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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